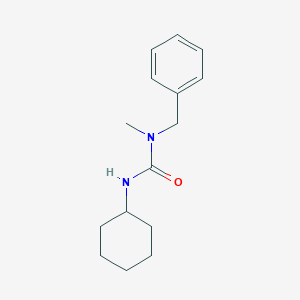![molecular formula C21H25N3O4S2 B319606 N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319606.png)
N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a thioamide linkage, and a methoxybenzamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with cyclohexylamine under acidic conditions to form the sulfonamide intermediate.
Thioamide Formation: The sulfonamide intermediate is then reacted with carbon disulfide and a base, such as potassium hydroxide, to introduce the thioamide group.
Coupling with 2-Methoxybenzoyl Chloride: The final step involves the coupling of the thioamide intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halogen, or sulfonyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be investigated for its potential as an enzyme inhibitor due to its sulfonamide and thioamide groups, which are known to interact with various biological targets.
Medicine
Medically, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of sulfonamides and thioamides.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thioamide group may also interact with metal ions in metalloenzymes, further contributing to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is unique due to the presence of the methoxy group on the benzamide moiety. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent inhibitor or therapeutic agent.
Properties
Molecular Formula |
C21H25N3O4S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H25N3O4S2/c1-28-19-10-6-5-9-18(19)20(25)23-21(29)22-15-11-13-17(14-12-15)30(26,27)24-16-7-3-2-4-8-16/h5-6,9-14,16,24H,2-4,7-8H2,1H3,(H2,22,23,25,29) |
InChI Key |
YDZJOZDPOVYHIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


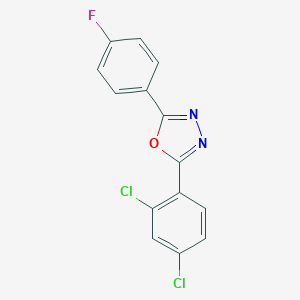
![2-[(4-Bromo-2-methylphenoxy)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319524.png)
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B319526.png)
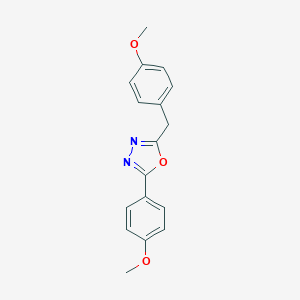
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319529.png)
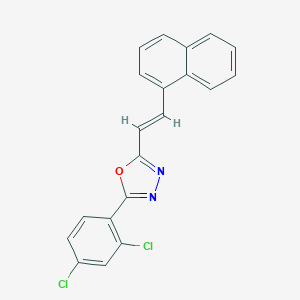
![2-(2-Chlorophenyl)-5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319533.png)
![2-(2-chlorophenyl)-5-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319534.png)
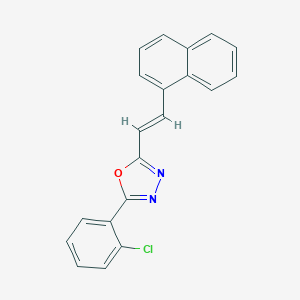
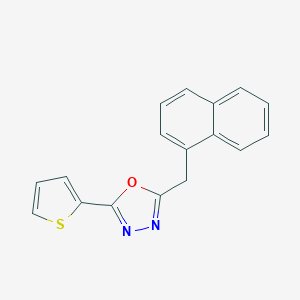
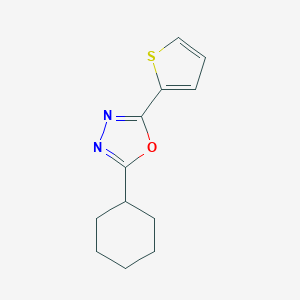
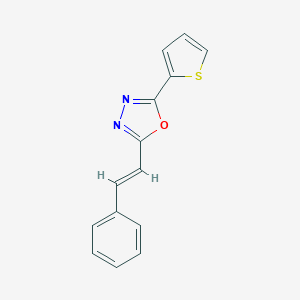
![4-{[(Cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319545.png)
